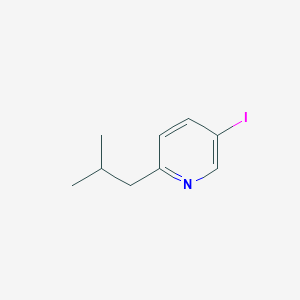

5-Iodo-2-isobutylpyridine

Beschreibung

Eigenschaften

Molekularformel |

C9H12IN |

|---|---|

Molekulargewicht |

261.10 g/mol |

IUPAC-Name |

5-iodo-2-(2-methylpropyl)pyridine |

InChI |

InChI=1S/C9H12IN/c1-7(2)5-9-4-3-8(10)6-11-9/h3-4,6-7H,5H2,1-2H3 |

InChI-Schlüssel |

HXQNBBAZUPZKAG-UHFFFAOYSA-N |

Kanonische SMILES |

CC(C)CC1=NC=C(C=C1)I |

Herkunft des Produkts |

United States |

Advanced Synthetic Strategies for 5 Iodo 2 Isobutylpyridine and Its Precursors

Regioselective Functionalization of Pyridine (B92270) Rings

Achieving the desired substitution pattern on the pyridine ring is a critical step in the synthesis of 5-iodo-2-isobutylpyridine. The electronic nature of the pyridine ring often complicates direct functionalization, necessitating specialized methods to control regioselectivity.

Directed Ortho-Metalation and Subsequent Halogenation Protocols

Directed ortho-metalation (DoM) is a powerful strategy for the regioselective functionalization of aromatic and heteroaromatic compounds. harvard.edu In this approach, a directing group on the pyridine ring guides a metalating agent, typically an organolithium reagent, to deprotonate the adjacent ortho position. This generates a stabilized organometallic intermediate that can then be quenched with an electrophile, such as iodine, to introduce the desired substituent.

For the synthesis of iodo-pyridines, a suitable directing group can facilitate lithiation at the desired position. acs.org Although direct lithiation of unsubstituted pyridine can lead to a mixture of products, the presence of a directing group enhances regioselectivity. znaturforsch.com For instance, a group at the 2-position can direct metalation to the 3-position. Subsequent reaction with an iodine source, like molecular iodine (I₂), would yield the 3-iodopyridine (B74083) derivative. While not a direct route to the 5-iodo isomer from a 2-substituted pyridine, this principle highlights the utility of DoM in controlling the position of halogenation. Highly hindered amide bases like TMPMgCl•LiCl (TMP = 2,2,6,6-tetramethylpiperidyl) have proven effective for the directed metalation of electron-poor heteroarenes, offering good functional group tolerance. harvard.edu

| Directing Group | Metalating Agent | Electrophile | Product | Reference |

| -CONEt₂ | sec-BuLi, TMEDA | I₂ | 2-Iodo-3-(diethylcarbamoyl)pyridine | harvard.edu |

| Various | LDA | I₂ | Iodinated pyridines | znaturforsch.com |

Electrophilic Aromatic Substitution Approaches for Iodination

Electrophilic aromatic substitution (EAS) is a fundamental reaction for functionalizing aromatic rings. However, the direct iodination of pyridine is challenging due to the electron-deficient nature of the ring and the low reactivity of iodine. chemistryscore.comlibretexts.org To overcome this, activating conditions are necessary.

The reaction of an aromatic compound with iodine often requires an oxidizing agent, such as nitric acid or copper(II) chloride (CuCl₂), to generate a more potent electrophilic iodine species, effectively I⁺. libretexts.orgdoubtnut.com This electrophile can then attack the aromatic ring. chemistryscore.com For substituted pyridines like 2-isobutylpyridine (B1582698), the directing effect of the alkyl group must be considered. Alkyl groups are generally ortho-, para-directing. Therefore, direct iodination of 2-isobutylpyridine would be expected to yield a mixture of products, with substitution occurring at the 3- and 5-positions. The regioselectivity can be influenced by steric hindrance from the isobutyl group, potentially favoring substitution at the less hindered 5-position.

Various iodinating reagents and conditions have been developed for aromatic compounds, which can be adapted for pyridine derivatives. These include:

Iodine with an oxidizing agent (e.g., H₂O₂, CuCl₂). libretexts.org

N-Iodosuccinimide (NIS) with a catalytic amount of an acid like trifluoroacetic acid. organic-chemistry.org

A combination of potassium iodide (KI) and potassium peroxodisulfate (K₂S₂O₈). researchgate.net

The choice of reagent and reaction conditions is crucial for achieving good yields and regioselectivity in the iodination of substituted pyridines. organic-chemistry.org

Construction of the 2-Isobutylpyridine Moiety

The introduction of the isobutyl group at the 2-position of the pyridine ring is another key synthetic challenge. This can be accomplished through various alkylation and cross-coupling strategies.

Alkylation Methodologies for Pyridine Derivatives

One common approach for introducing alkyl groups onto a pyridine ring involves the alkylation of picoline derivatives. For instance, 2-picoline can be deprotonated at the methyl group using a strong base like n-butyllithium (n-BuLi) or lithium diisopropylamide (LDA) to form a picolyl anion. nih.gov This nucleophilic species can then react with an appropriate electrophile, such as an alkyl halide, to extend the side chain. To synthesize 2-isobutylpyridine, this would involve a multi-step process or the use of a suitable isobutyl-containing electrophile.

Alternatively, direct alkylation of the pyridine ring can be achieved, although this is often less regioselective. The side-chain alkylation of 2-picoline with formaldehyde (B43269) over alkali-modified zeolites has been studied, leading to products like vinylpyridine and ethylpyridine, demonstrating the feasibility of modifying the alkyl substituent at the 2-position. researchgate.net

| Pyridine Derivative | Base | Electrophile | Product | Reference |

| 2,6-Lutidine | n-BuLi or LDA | 1,2-Epoxyoctane | Adducts for further synthesis | nih.gov |

| 2-Alkylpyridines | None (catalyst-free) | Morita–Baylis–Hillman carbonates | Allylic functionalized 2-alkylpyridines | beilstein-journals.org |

Transition Metal-Catalyzed Cross-Coupling Reactions for Isobutyl Introduction (e.g., Suzuki-Miyaura, Negishi)

Transition metal-catalyzed cross-coupling reactions are highly efficient methods for forming carbon-carbon bonds and are widely used in the synthesis of substituted pyridines.

The Suzuki-Miyaura coupling reaction involves the coupling of an organoboron compound with an organic halide or triflate, catalyzed by a palladium complex. libretexts.org To synthesize 2-isobutylpyridine, a 2-halopyridine (e.g., 2-bromopyridine) could be coupled with an isobutylboronic acid or its ester derivative. The reaction is typically carried out in the presence of a base and a palladium catalyst with appropriate ligands. rsc.orgsumitomo-chem.co.jp The Suzuki-Miyaura coupling is known for its high functional group tolerance, making it a versatile tool in organic synthesis. rsc.org

The Negishi coupling reaction provides another powerful method for C-C bond formation by coupling an organozinc compound with an organic halide or triflate, also typically catalyzed by palladium or nickel. wikipedia.org For the synthesis of 2-isobutylpyridine, a 2-halopyridine can be reacted with an isobutylzinc halide. orgsyn.org The organozinc reagent can be prepared from the corresponding isobutyl halide. Negishi coupling is particularly useful for coupling sp³, sp², and sp hybridized carbon atoms. wikipedia.orgrsc.org

| Cross-Coupling Reaction | Pyridine Substrate | Coupling Partner | Catalyst System | Product | References |

| Suzuki-Miyaura | 2-Halopyridine | Isobutylboronic acid/ester | Pd catalyst, base | 2-Isobutylpyridine | libretexts.orgrsc.org |

| Negishi | 2-Halopyridine | Isobutylzinc halide | Pd or Ni catalyst | 2-Isobutylpyridine | wikipedia.orgorgsyn.org |

Convergent and Divergent Synthetic Routes to this compound

The synthesis of this compound can be approached through either a convergent or a divergent strategy.

A convergent synthesis would involve the separate synthesis of two key fragments: a 2-isobutylpyridine precursor and a pyridine ring pre-functionalized with iodine at the 5-position. These two fragments would then be joined in a final coupling step. For example, one could synthesize 2-isobutyl-5-bromopyridine and then perform a halogen exchange reaction to introduce iodine.

A divergent synthesis , which is often more practical for this target molecule, would start from a common intermediate, such as 2-isobutylpyridine. This intermediate would then be subjected to a regioselective iodination reaction, as described in section 2.1.2, to introduce the iodine atom at the 5-position. This approach allows for the late-stage introduction of the iodine, which can be advantageous. Research has shown that C-H functionalization of 2-isobutylpyridine can occur preferentially at the methine C-H bond of the isobutyl group under certain photocatalytic conditions, highlighting the importance of choosing the correct reaction conditions to achieve functionalization on the pyridine ring itself. acs.org

Multi-Step Synthesis Design and Optimization

The preparation of this compound is not typically achieved in a single step but rather through a multi-step sequence that first establishes the isobutyl-substituted pyridine core, followed by a regioselective iodination.

Precursor Synthesis: 2-Isobutylpyridine

A primary and efficient route to the precursor, 2-isobutylpyridine, involves the direct alkylation of a picoline derivative. The synthesis starts with 2-methylpyridine (B31789) (α-picoline), which is deprotonated at the methyl group by a strong base to form a nucleophilic picolyl anion. This anion then undergoes nucleophilic substitution with an appropriate isobutyl electrophile.

A common laboratory-scale procedure utilizes n-butyllithium (n-BuLi) as the strong base in an inert solvent like tetrahydrofuran (B95107) (THF) at low temperatures (e.g., -78 °C) to generate the picolyl anion. Subsequent addition of an alkylating agent such as 2-iodopropane (B156323) results in the formation of 2-isobutylpyridine. escholarship.org The reaction must be conducted under an inert atmosphere (e.g., nitrogen or argon) to prevent quenching of the highly reactive organolithium species. escholarship.org

Optimization of this step focuses on maximizing yield and minimizing side reactions. Key parameters include the choice of base, solvent, temperature, and the nature of the alkylating agent. While n-BuLi is effective, other strong bases like sodium hydride (NaH) can also be employed. The selection of the solvent can influence the stability and reactivity of the picolyl anion.

An alternative, though more complex, strategy for synthesizing substituted pyridines involves the reduction of pyridine-2,6-dicarboxylic acid esters. nih.gov For instance, dimethyl pyridine-2,6-dicarboxylate (B1240393) can be reduced with sodium borohydride (B1222165) to the corresponding diol, which can then be further modified. nih.gov While powerful for creating diverse substitution patterns, this method is often more lengthy for producing a simple alkylpyridine like 2-isobutylpyridine compared to direct alkylation.

Table 1: Comparison of Synthetic Parameters for 2-Isobutylpyridine

| Parameter | Method A: Picoline Alkylation | Method B: Dicarboxylate Reduction |

| Starting Material | 2-Methylpyridine (α-Picoline) | Dimethyl pyridine-2,6-dicarboxylate |

| Key Reagents | n-Butyllithium, 2-Iodopropane | Sodium Borohydride, PBr₃, NaCN, etc. |

| Typical Solvent | Tetrahydrofuran (THF) | Methanol or Ethanol |

| Temperature | -78 °C to room temperature | Varies per step |

| Reported Yield | Moderate to High (e.g., ~72%) escholarship.org | High for reduction step (69-78%) nih.gov |

| Advantages | More direct, fewer steps | High selectivity, good for complex patterns |

Regioselective Iodination

Once 2-isobutylpyridine is synthesized, the final step is the introduction of an iodine atom onto the pyridine ring. Electrophilic aromatic substitution on the pyridine ring is generally challenging due to its electron-deficient nature. However, the alkyl group at the 2-position is an activating group that directs incoming electrophiles to the ortho (position 3) and para (position 5) positions. Steric hindrance from the 2-isobutyl group makes substitution at the 5-position more favorable.

The iodination can be achieved using various iodinating agents. A common and effective reagent for such transformations is N-Iodosuccinimide (NIS). The reaction may be performed in a suitable solvent, and conditions are optimized to achieve high regioselectivity for the 5-position. In some cases, the iodination of heterocyclic compounds is facilitated by the presence of a base. nih.gov For example, the iodination of 2-benzylthiopyrimidine to 5-iodo-2-benzylthiopyrimidine proceeds in the presence of a base, a principle that can be adapted for 2-isobutylpyridine. nih.gov

Optimization of the iodination step involves screening different iodinating agents (e.g., NIS, iodine monochloride, molecular iodine with an oxidant), solvents, and temperatures to maximize the yield of the desired 5-iodo isomer and minimize the formation of the 3-iodo isomer and other byproducts.

Chemical Reactivity and Mechanistic Studies of 5 Iodo 2 Isobutylpyridine

Transformations at the Carbon-Iodine Bond

The carbon-iodine (C-I) bond in 5-iodo-2-isobutylpyridine is a key site for a variety of chemical transformations, enabling the introduction of new functional groups and the construction of larger molecular frameworks.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. In the context of this compound, the C-I bond is particularly susceptible to these transformations.

Suzuki-Miyaura Coupling: This reaction involves the coupling of the iodo-substituted pyridine (B92270) with an organoboron reagent in the presence of a palladium catalyst and a base. It is a widely used method for creating carbon-carbon bonds. For instance, the Suzuki-Miyaura coupling of this compound with various arylboronic acids can be used to synthesize 5-aryl-2-isobutylpyridines. google.comnih.gov The reaction conditions, including the choice of catalyst, ligand, and base, can be optimized to achieve high yields. nih.gov The use of sterically hindered N-heterocyclic carbene ligands has been shown to promote cross-coupling at specific positions in dihalogenated pyridines. nih.gov

Sonogashira Coupling: This reaction couples the iodo-substituted pyridine with a terminal alkyne, utilizing a palladium catalyst and a copper(I) co-catalyst. wikipedia.orglibretexts.orgorganic-chemistry.org This method is instrumental in the synthesis of arylalkynes and conjugated enynes. libretexts.org The reaction can be performed under mild conditions and has been applied to the synthesis of complex molecules, including pharmaceutical compounds. wikipedia.org Research has explored various catalyst systems, including those with nitrogen-based ligands like pyridines and pyrimidines, to enhance the efficiency of the Sonogashira coupling. wikipedia.orglibretexts.org

Heck Reaction: While specific examples involving this compound are not prevalent in the provided search results, the Heck reaction is a general method for the arylation or vinylation of alkenes using an aryl or vinyl halide. It is plausible that this compound could undergo Heck reactions with various alkenes to introduce new carbon-carbon double bonds at the 5-position of the pyridine ring.

Stille Coupling: The Stille reaction couples the iodo-substituted pyridine with an organotin reagent. This method is known for its tolerance of a wide range of functional groups.

A summary of representative palladium-catalyzed cross-coupling reactions is presented in the table below.

| Coupling Reaction | Reactants | Catalyst System | Product Type |

| Suzuki-Miyaura | This compound, Arylboronic acid | Pd catalyst, Base | 5-Aryl-2-isobutylpyridine |

| Sonogashira | This compound, Terminal alkyne | Pd catalyst, Cu(I) co-catalyst | 5-Alkynyl-2-isobutylpyridine |

Nucleophilic Aromatic Substitution Reactions

Nucleophilic aromatic substitution (SNAr) offers a pathway to replace the iodine atom with a nucleophile. researchgate.net This type of reaction is generally facilitated by the presence of electron-withdrawing groups on the aromatic ring, which stabilize the intermediate Meisenheimer complex. researchgate.netresearchgate.net In the case of this compound, the pyridine nitrogen itself acts as an electron-withdrawing group, making the ring susceptible to nucleophilic attack. Common nucleophiles used in these reactions include amines, alkoxides, and thiolates, leading to the formation of new carbon-nitrogen, carbon-oxygen, and carbon-sulfur bonds, respectively. wisc.edunih.govnih.gov

Reductive and Oxidative Dehalogenation Processes

The carbon-iodine bond can be cleaved through reductive or oxidative processes. Reductive dehalogenation typically involves the replacement of the iodine atom with a hydrogen atom, often using a reducing agent such as a metal hydride or catalytic hydrogenation. This process can be useful for removing the iodine functionality when it is no longer needed in a synthetic sequence. Conversely, while less common for iodoarenes, oxidative processes can lead to the formation of different functional groups.

Functionalization of the Isobutyl Side Chain

The isobutyl group of this compound also presents opportunities for chemical modification, particularly through C-H functionalization and radical-mediated transformations.

Site-Selective C(sp³)–H Functionalization and Activation

Direct functionalization of the C(sp³)–H bonds of the isobutyl side chain is a highly sought-after transformation as it allows for the modification of the alkyl group without pre-functionalization. Research has shown that photocatalysis can be a powerful tool for achieving site-selective C-H functionalization. For example, decatungstate anion photocatalysis has been used for the site-selective C-H functionalization of alkylpyridines. acs.org In the case of 2-isobutylpyridine (B1582698), C-H functionalization occurs preferentially at the methine (tertiary) C-H bond of the isobutyl group. acs.org This selectivity is attributed to a combination of polar and steric effects in the transition state of the hydrogen abstraction step. acs.org

Radical-Mediated Transformations at the Alkyl Moiety

Radical reactions provide another avenue for modifying the isobutyl side chain. The generation of an isobutyl radical can be achieved through various methods, and this radical can then participate in a range of transformations. researchgate.net For instance, radical alkylation can be used to introduce new alkyl groups. Studies on the side-chain alkylation of picolines have shown that propylene (B89431) can react to form isobutylpyridines. researchgate.net Furthermore, photocatalyzed reactions can generate alkyl radicals that can then be trapped by various reagents, leading to the formation of new C-C or C-heteroatom bonds. acs.org

Reactivity of the Pyridine Nitrogen Atom

The lone pair of electrons on the pyridine nitrogen atom of this compound dictates its reactivity as a nucleophile and a ligand. This section explores the chemical transformations and coordination chemistry centered at this nitrogen atom.

Quaternization and N-Oxidation Reactions

The nucleophilic character of the pyridine nitrogen allows it to participate in quaternization and N-oxidation reactions. These transformations are fundamental in modifying the electronic properties and steric environment of the pyridine ring, thereby influencing its application in various chemical contexts.

Quaternization:

The reaction of this compound with an alkylating agent leads to the formation of a quaternary pyridinium (B92312) salt. This process involves the attack of the pyridine nitrogen on the electrophilic carbon of the alkylating agent. The rate and success of this reaction are influenced by the nature of the alkylating agent, the solvent, and the steric hindrance around the nitrogen atom.

While specific studies on the quaternization of this compound are not extensively documented, research on related 2-substituted and 2,5-dihalogenated pyridines provides valuable insights. For instance, the synthesis of N-quaternized ketene (B1206846) N,O-acetals from various pyridine derivatives, including 2-halopyridines, has been reported, demonstrating the feasibility of quaternization at the nitrogen of substituted pyridines. researchgate.netsemanticscholar.orgchemrxiv.org The general reaction scheme for the quaternization of this compound can be depicted as follows:

Figure 1: General reaction scheme for the quaternization of this compound.

A study on the direct alkylation of preformed amines to synthesize pyridinium salts offers a methodological precedent. For example, the treatment of a vinylpyridine derivative with ethyl iodide in acetonitrile (B52724) resulted in the formation of the corresponding 1-ethyl-6-methylpyridinium iodide. This suggests that similar conditions could be applicable for the quaternization of this compound.

Interactive Data Table: Illustrative Quaternization Reactions of Pyridine Derivatives

| Pyridine Derivative | Alkylating Agent | Solvent | Conditions | Product | Reference |

| 2-Chloropyridine | Ethoxyacetylene / Triflic Acid | Dichloromethane | 0 °C to rt, 18h | N-(1-ethoxyvinyl)-2-chloropyridinium triflate | semanticscholar.org |

| 2-Bromopyridine | Ethoxyacetylene / Triflic Acid | Dichloromethane | 0 °C to rt, 18h | N-(1-ethoxyvinyl)-2-bromopyridinium triflate | semanticscholar.org |

| 2-Iodopyridine (B156620) | Ethoxyacetylene / Triflic Acid | Dichloromethane | 0 °C to rt, 18h | N-(1-ethoxyvinyl)-2-iodopyridinium triflate | semanticscholar.org |

| 2-((5-Bromo-2-pyridyl)amino)vinylpyridine | Ethyl Iodide | Acetonitrile | 80°C, 12h | 2-(2-((5-Bromo-2-pyridyl)amino)vinyl)-1-ethyl-6-methylpyridinium iodide |

N-Oxidation:

The oxidation of the pyridine nitrogen in this compound yields the corresponding N-oxide. This transformation is typically achieved using peroxy acids, such as meta-chloroperoxybenzoic acid (m-CPBA), or other oxidizing agents like hydrogen peroxide in the presence of a catalyst. The resulting N-oxide exhibits altered electronic properties, with the N-O group being able to act as both an electron-donating and -withdrawing group, depending on the reaction context.

Patents describe the N-oxidation of various halopyridines, including 2-chloro- and 2-bromopyridine, using peracetic acid generated in situ. google.com These processes often employ catalysts like maleic acid or phthalic anhydride (B1165640) to facilitate the reaction. google.com Furthermore, the N-oxidation of 2-iodopyridine has been studied in the context of host-guest chemistry, indicating the accessibility of the N-oxide of iodo-substituted pyridines. rsc.org The general reaction for the N-oxidation of this compound is shown below:

Figure 2: General reaction scheme for the N-oxidation of this compound.

A review on the chemistry of pyridine N-oxides highlights various methods for their synthesis, including the use of hydrogen peroxide with acetic acid or catalytic systems like methyltrioxorhenium (MTO). arkat-usa.org These methods are generally applicable to a wide range of substituted pyridines.

Interactive Data Table: Examples of N-Oxidation of Halopyridines

| Pyridine Derivative | Oxidizing Agent | Catalyst/Solvent | Product | Reference |

| 2-Chloropyridine | Peracetic Acid (in situ) | Maleic Acid | 2-Chloropyridine-N-oxide | google.com |

| 2-Bromopyridine | Peracetic Acid (in situ) | Phthalic Anhydride | 2-Bromopyridine-N-oxide | google.com |

| 2-Iodopyridine | Not specified | Not specified | 2-Iodopyridine N-oxide | rsc.org |

| 3,5-Lutidine | m-CPBA | DMF/MeOH, HF | 3,5-Lutidine N-oxide | arkat-usa.org |

Role in Coordination Chemistry and Metal Ligand Interactions

The pyridine nitrogen atom of this compound serves as a coordination site for metal ions, enabling its use as a ligand in coordination chemistry. The presence of the isobutyl group at the 2-position and the iodo group at the 5-position can significantly influence the steric and electronic properties of the resulting metal complexes.

While specific studies detailing the coordination chemistry of this compound are limited, extensive research on the coordination of related 2,5-dihalopyridines and other substituted pyridines with various transition metals provides a strong basis for understanding its potential behavior as a ligand. rsc.orgjyu.firsc.orgjyu.fi

The nitrogen atom acts as a Lewis base, donating its lone pair of electrons to a metal center to form a coordinate covalent bond. The strength and nature of this bond are influenced by several factors:

Steric Hindrance: The isobutyl group at the 2-position introduces steric bulk around the nitrogen atom, which can affect the coordination geometry and the stability of the resulting complex. This steric hindrance may favor the formation of complexes with lower coordination numbers or lead to distorted geometries.

Electronic Effects: The electron-withdrawing nature of the iodine atom at the 5-position reduces the electron density on the pyridine ring and, consequently, the basicity of the nitrogen atom. This can weaken the metal-ligand bond compared to unsubstituted pyridine.

Halogen Bonding: The iodine atom at the 5-position can participate in halogen bonding interactions with the metal-bound halides or other Lewis basic sites within the crystal lattice, leading to the formation of extended supramolecular structures. jyu.firsc.org

Furthermore, studies on cobalt(II) and nickel(II) complexes with 3-halopyridines have demonstrated the interplay between coordination to the metal center and halogen bonding in the solid state. rsc.org These findings suggest that this compound would likely form stable complexes with a variety of transition metals, and the resulting structures would be influenced by a combination of direct coordination to the nitrogen and secondary interactions involving the iodine atom.

Interactive Data Table: Metal Complexes with Related Halopyridine Ligands

| Ligand | Metal Ion | Complex Formula | Structural Features | Reference |

| 2-Chloro-5-iodopyridine | Copper(II) | (2-Cl-5-I-py)₂·CuCl₂ | 1D coordination polymer, C–I···Cl–Cu halogen bonds | jyu.fi |

| 2-Bromo-5-iodopyridine | Copper(II) | (2-Br-5-I-py)₂·CuCl₂ | 1D coordination polymer, C–I···Cl–Cu halogen bonds | jyu.fi |

| 2,5-Diiodopyridine | Copper(I) | (2,5-I₂-py)-CuI | 1D coordination polymer, C–I···I–Cu halogen bonds | jyu.fi |

| 3-Chloropyridine | Cobalt(II) | [Co(acac)₂(3-Cl-py)₂] | Mononuclear complex, C–Cl···O halogen bonds | rsc.org |

| 3-Bromopyridine | Nickel(II) | [Ni(acac)₂(3-Br-py)₂] | Mononuclear complex, C–Br···O halogen bonds | rsc.org |

The coordination chemistry of terpyridine-metal complexes further illustrates how substituents on the pyridine ring can modulate the physicochemical properties of the resulting complexes. nih.gov By analogy, the isobutyl and iodo substituents in this compound are expected to impart unique characteristics to its metal complexes.

Computational and Theoretical Investigations

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to predicting the behavior of molecules. Methods like Density Functional Theory (DFT), Ab Initio, and semi-empirical calculations provide insights into electronic structure and molecular properties.

Ab Initio and Semi-Empirical Methods for Molecular Properties

Similarly, specific studies employing ab initio or semi-empirical methods to calculate the molecular properties of 5-Iodo-2-isobutylpyridine are absent from the available literature. These calculations would be necessary to determine properties such as dipole moment, polarizability, and geometric parameters (bond lengths and angles) with high accuracy.

Mechanistic Pathway Elucidation

Computational modeling is crucial for mapping out the intricate pathways of chemical reactions, including identifying transition states and intermediates.

Computational Modeling of Transition States and Intermediates (e.g., Palladium Cycles, Meisenheimer Adducts)

There is no available research that computationally models transition states or intermediates involving this compound. For related alkylpyridines, computational studies have rationalized site-selectivity in photocatalyzed C-H functionalization by analyzing SH2 transition states. acs.org For this compound, modeling would be essential to understand its participation in reactions like Suzuki or Buchwald-Hartwig cross-coupling, which would proceed via a palladium catalytic cycle involving the C-I bond. Likewise, understanding its susceptibility to nucleophilic aromatic substitution would require modeling the stability of the corresponding Meisenheimer adduct.

Prediction of Regio- and Stereoselectivity

While experimental work on 2-alkylpyridines has demonstrated preferential reactivity at specific C-H bonds, computational predictions for this compound are not available. acs.org The presence of the iodo group introduces a reactive site for cross-coupling reactions. Furthermore, its electronic influence would modulate the regioselectivity of other reactions, such as electrophilic or nucleophilic attack on the pyridine (B92270) ring. For instance, in photocatalytic C-H alkylation of various alkylpyridines, a strong reluctance to functionalize the α-C-H bond of the alkyl group is observed, a phenomenon attributed to radical polar effects. acs.org How the 5-iodo substituent would further influence this selectivity requires specific computational investigation.

Structure-Reactivity Relationship Analysis

A comprehensive structure-reactivity analysis for this compound based on computational data cannot be constructed without the foundational studies mentioned above. Such an analysis would correlate calculated electronic and steric parameters with observed chemical behavior. The key relationships to investigate would be how the C-I bond's properties influence its cross-coupling potential and how the combined effects of the isobutyl and iodo groups dictate the reactivity of the pyridine ring and the alkyl side chain.

Quantitative Structure-Activity Relationships (QSAR) in Chemical Contexts

Quantitative Structure-Activity Relationship (QSAR) models are statistical tools that correlate the chemical structure of a compound with a specific activity. While often applied in drug discovery, QSAR can also be employed in a purely chemical context to predict reactivity, stability, or other physical properties, excluding direct biological endpoints.

For this compound, a specific QSAR model is not prominently featured in existing literature, but one can be hypothetically constructed by relating its distinct molecular descriptors to various chemical reactivity parameters. The development of such a model would hinge on quantifying the electronic, steric, and topological features of the molecule.

Key Molecular Descriptors: The primary drivers of this compound's chemical behavior are its substituents.

Electronic Descriptors: The isobutyl group at the 2-position is an electron-donating group (+I effect), which increases the electron density on the pyridine ring. msu.edu In contrast, the iodine atom at the 5-position is strongly electron-withdrawing via induction (-I effect), which decreases the ring's electron density. koreascience.kr These competing effects can be quantified using parameters like Hammett or Taft constants, calculated atomic charges, and frontier molecular orbital energies (HOMO/LUMO). The high polarizability of the iodine atom is another critical descriptor.

Steric Descriptors: The bulky isobutyl group at the 2-position, adjacent to the ring nitrogen, creates significant steric hindrance. This can be quantified using steric parameters like Taft's E_s or Charton's v values, which would be crucial in modeling reactions sensitive to steric approach, such as those involving the nitrogen lone pair or the C-3 position.

Quantum-Chemical Descriptors: Properties derived from computational calculations, such as dipole moment, polarizability, and molecular surface area, would serve as important variables in a comprehensive QSAR model.

Predicted Chemical Properties: A QSAR model built on these descriptors could predict several chemical properties:

Basicity (pKa): The basicity of the pyridine nitrogen is a key chemical characteristic. The electron-donating isobutyl group tends to increase basicity by stabilizing the conjugate acid (pyridinium ion), while the electron-withdrawing iodo group decreases it. msu.edu A QSAR model could provide a precise prediction of the net effect.

Reactivity in Cross-Coupling Reactions: 2- and 5-halopyridines are common substrates in metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck). mdpi.comresearchgate.net The reactivity of the C-I bond in this compound would be a function of both the electronic properties of the ring and the steric environment, making it a suitable endpoint for a QSAR study.

Susceptibility to Nucleophilic Aromatic Substitution (S_NAr): The pyridine ring is inherently electron-deficient, a feature enhanced by the electron-withdrawing iodine atom. This makes the molecule a candidate for S_NAr, and a QSAR model could predict its reactivity toward various nucleophiles.

| Descriptor Type | Specific Descriptor for this compound | Potential Predicted Chemical Property |

|---|---|---|

| Electronic | Hammett Constants (σ), HOMO/LUMO Energies | Basicity (pKa), Redox Potential |

| Steric | Taft Steric Parameter (Es) for the 2-isobutyl group | Reaction rates at or near the 2-position |

| Quantum-Chemical | Dipole Moment, Polarizability of C-I bond | Reactivity in polar reactions, Intermolecular interactions |

| Topological | Molecular Connectivity Indices | Stability, Chromatographic retention times |

Aromaticity and Electronic Effects within the Pyridine Ring

The concept of aromaticity is central to understanding the stability and reactivity of this compound. The electronic character of the substituents significantly modulates the properties of the core heterocyclic system.

Aromaticity: Like its parent, pyridine, this compound is an aromatic compound. numberanalytics.comlibretexts.org Its planarity and cyclic array of six π-electrons (one from each of the five carbon atoms and one from the nitrogen atom) satisfy Hückel's 4n+2 rule for aromaticity. libretexts.org The lone pair of electrons on the nitrogen atom resides in an sp² hybrid orbital in the plane of the ring and does not participate in the aromatic π-system. libretexts.org

The degree of aromaticity can be evaluated computationally using indices such as the Harmonic Oscillator Model of Aromaticity (HOMA), which is based on bond length equalization, and Nucleus-Independent Chemical Shift (NICS), which probes the magnetic criterion of aromaticity. nih.govresearchgate.netrsc.org While the core ring is fundamentally aromatic, the presence of substituents introduces perturbations. Any substitution, whether by electron-donating or electron-withdrawing groups, can lead to minor deviations in bond lengths and π-electron delocalization, which may slightly alter the quantitative aromaticity indices compared to unsubstituted pyridine. nih.gov

Electronic Effects of Substituents: The electronic landscape of the pyridine ring in this compound is a product of the combined influence of the ring nitrogen and the two substituents.

Pyridine Nitrogen: The nitrogen atom is more electronegative than carbon and exerts a strong electron-withdrawing inductive effect (-I), which reduces the electron density at the ring carbons, particularly at the α (2, 6) and γ (4) positions. numberanalytics.com This makes the pyridine ring inherently less susceptible to electrophilic attack than benzene (B151609) but more prone to nucleophilic attack.

2-Isobutyl Group: As an alkyl group, the isobutyl substituent is electron-donating through an inductive effect (+I). msu.edu Located at the 2-position, it pushes electron density into the ring, partially counteracting the electron-withdrawing effect of the nitrogen atom. This increases the electron density on the ring and enhances the basicity of the nitrogen lone pair.

5-Iodo Group: Halogens exhibit dual electronic effects. Iodine is strongly electron-withdrawing through induction (-I) due to its electronegativity, but it is also capable of donating electron density through resonance (+M) via its lone pairs. For halogens, the inductive effect generally outweighs the resonance effect, making iodine a net deactivating group. koreascience.kr Its position at C-5 (meta to the nitrogen) primarily influences the ring through its powerful -I effect.

| Component | Position | Primary Electronic Effect | Impact on Pyridine Ring |

|---|---|---|---|

| Nitrogen | 1 | Inductive Withdrawal (-I) | Decreases overall electron density; directs meta-electrophilic substitution |

| Isobutyl Group | 2 | Inductive Donation (+I) | Increases electron density; enhances basicity |

| Iodo Group | 5 | Inductive Withdrawal (-I) > Resonance Donation (+M) | Decreases electron density; makes C-I bond a site for coupling reactions |

Advanced Analytical and Spectroscopic Characterization

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-Resolution NMR spectroscopy is the cornerstone for determining the molecular structure of 5-Iodo-2-isobutylpyridine in solution. It provides detailed information about the hydrogen and carbon environments and their connectivity.

The structural assignment of this compound is achieved through a combination of one-dimensional (¹H, ¹³C) and two-dimensional NMR experiments.

¹H NMR: The proton NMR spectrum displays characteristic signals for both the isobutyl group and the pyridine (B92270) ring. The isobutyl moiety presents a doublet for the two methyl groups, a multiplet for the methine (CH) proton, and a doublet for the methylene (B1212753) (CH₂) protons attached to the pyridine ring. The aromatic region shows three distinct signals corresponding to the protons at positions 3, 4, and 6 of the pyridine ring. Their chemical shifts and coupling constants are influenced by the electronic effects of the iodo and isobutyl substituents.

¹³C NMR: The carbon NMR spectrum complements the proton data, showing nine unique carbon signals. Four signals correspond to the isobutyl group, while the remaining five correspond to the carbons of the iodo-substituted pyridine ring. The carbon attached to the iodine atom (C-5) is significantly shifted due to the heavy atom effect.

Heteronuclear NMR: Two-dimensional techniques such as Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC) are crucial for unambiguous assignment. HSQC correlates directly bonded proton and carbon atoms, while HMBC reveals longer-range couplings (2-3 bonds), allowing for the definitive connection of the isobutyl group to the C-2 position of the pyridine ring and confirming the relative positions of the ring protons.

Table 1: Representative ¹H and ¹³C NMR Data for this compound Predicted chemical shifts (δ) in ppm relative to a standard reference.

| Position | ¹H Chemical Shift (ppm) | Multiplicity | ¹³C Chemical Shift (ppm) |

| 3 | ~7.8 | dd | ~145 |

| 4 | ~7.0 | d | ~125 |

| 5 | - | - | ~95 |

| 6 | ~8.5 | d | ~155 |

| Isobutyl-CH₂ | ~2.7 | d | ~45 |

| Isobutyl-CH | ~2.1 | m | ~30 |

| Isobutyl-CH₃ | ~0.9 | d | ~22 |

Note: d = doublet, dd = doublet of doublets, m = multiplet. Actual values may vary depending on the solvent and experimental conditions.

While specific in situ NMR studies on this compound are not extensively documented, this technique offers powerful potential for understanding its reactivity. In situ NMR allows for the real-time monitoring of chemical reactions, providing insights into reaction kinetics, intermediates, and mechanistic pathways. For pyridine derivatives, these studies can track processes like metal-catalyzed cross-coupling reactions involving the carbon-iodine bond or complexation with other molecules. mdpi.comchemrxiv.org The ability to observe transient species directly in the reaction mixture is invaluable for optimizing reaction conditions and uncovering novel chemical transformations. chemrxiv.orgresearchgate.netacs.org

Mass Spectrometry (MS)

Mass spectrometry is an essential tool for determining the molecular weight and elemental composition of this compound and for probing its structure through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS) provides an extremely accurate measurement of a molecule's mass-to-charge ratio (m/z). rsc.orgnottingham.ac.uk This precision allows for the determination of the elemental formula, distinguishing it from other compounds with the same nominal mass. For this compound, HRMS confirms its composition as C₉H₁₂IN.

Table 2: HRMS Data for this compound

| Ion Formula | Ion Type | Calculated Exact Mass |

| C₉H₁₂IN | [M]⁺ | 261.0015 |

| C₉H₁₃IN | [M+H]⁺ | 262.0093 |

Tandem Mass Spectrometry (MS/MS) involves the selection of a specific parent ion (e.g., the molecular ion [M]⁺ or the protonated molecule [M+H]⁺) which is then fragmented to produce a series of daughter ions. The resulting fragmentation pattern serves as a structural fingerprint. For this compound, key fragmentation pathways would include:

Loss of the isobutyl group: Cleavage of the bond between the ring and the side chain, resulting in a fragment corresponding to the 5-iodopyridine cation.

Loss of an iodine atom: Homolytic or heterolytic cleavage of the carbon-iodine bond.

Fragmentation within the isobutyl chain: Loss of smaller neutral fragments like propene from the isobutyl group.

Analyzing these fragments allows researchers to piece together the molecule's structure, confirming the identity and connectivity of the substituents.

Chromatographic Separation Techniques

Chromatographic methods are fundamental for the purification, isolation, and analytical assessment of this compound. The choice of technique depends on the scale and purpose of the separation.

Table 3: Chromatographic Techniques for this compound

| Technique | Stationary Phase | Mobile Phase | Application |

| Flash Column Chromatography | Silica Gel | Gradient of non-polar/polar solvents (e.g., Hexane/Ethyl Acetate) | Preparative purification after synthesis. google.com |

| Gas Chromatography (GC) | Non-polar or moderately polar capillary column | Inert gas (e.g., He, N₂) | Purity analysis, separation from volatile impurities. Often coupled with a mass spectrometer (GC-MS). |

| High-Performance Liquid Chromatography (HPLC) | Reversed-phase (e.g., C18) | Gradient of aqueous/organic solvents (e.g., Water/Acetonitrile) | High-resolution analytical separation, purity determination, and preparative isolation. |

These techniques ensure that the compound is obtained in high purity, which is essential for subsequent reactions and accurate characterization. Flash chromatography is a standard method for purification on a laboratory scale, while GC and HPLC provide quantitative data on the purity of the final product. escholarship.org

Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) for Purity and Quantitative Analysis

Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) are indispensable tools for assessing the purity of this compound and for its quantitative determination. neuroquantology.com These techniques separate components of a mixture based on their differential partitioning between a mobile phase and a stationary phase.

Gas Chromatography (GC):

GC is particularly well-suited for the analysis of volatile compounds like this compound. The technique involves injecting the sample into a heated inlet, where it is vaporized and carried by an inert gas (the mobile phase) through a column containing a stationary phase. The separation is based on the compound's boiling point and its interaction with the stationary phase. In the context of this compound, GC can be employed to:

Determine Purity: By analyzing the chromatogram, the presence of any impurities can be detected as separate peaks. The area of the peak corresponding to this compound relative to the total area of all peaks provides a quantitative measure of its purity.

Monitor Reaction Progress: In synthetic procedures leading to this compound, GC can be used to monitor the consumption of starting materials and the formation of the product over time. For instance, in the synthesis of related pyridine derivatives, GC has been used to assess the conversion of reactants. google.com

High-Performance Liquid Chromatography (HPLC):

HPLC is a versatile technique that can be used for both volatile and non-volatile compounds. neuroquantology.com It utilizes a liquid mobile phase to carry the sample through a column packed with a solid stationary phase. The separation is based on the compound's affinity for the stationary phase. For this compound, HPLC is valuable for:

Purity Assessment: Similar to GC, HPLC can effectively separate this compound from non-volatile impurities or byproducts that may be present after synthesis and purification. neuroquantology.comhumeau.com The purity is determined by the relative peak area.

Quantitative Analysis: HPLC is widely used for the precise quantification of compounds in various matrices. google.com A calibration curve is typically generated using standards of known concentration, allowing for the accurate determination of this compound concentration in a sample.

A representative, though hypothetical, data table illustrating the kind of results obtained from GC and HPLC purity analysis is shown below.

| Analytical Technique | Retention Time (min) | Peak Area (%) | Purity (%) |

| Gas Chromatography (GC) | 8.5 | 99.2 | 99.2 |

| High-Performance Liquid Chromatography (HPLC) | 5.2 | 99.5 | 99.5 |

Chiral Chromatography for Enantiomeric Purity

While this compound itself is not chiral, the principles of chiral chromatography are crucial when this compound is used as a precursor or intermediate in the synthesis of chiral molecules. Chiral chromatography is a specialized form of chromatography that is used to separate enantiomers, which are non-superimposable mirror images of each other.

In syntheses involving this compound that lead to chiral products, such as certain pharmaceutical agents, it is essential to determine the enantiomeric purity (or enantiomeric excess) of the final compound. This is because different enantiomers of a drug can have vastly different pharmacological activities and toxicities.

The process involves using a chiral stationary phase (CSP) in either GC or HPLC. The CSP interacts differently with each enantiomer, leading to different retention times and allowing for their separation and quantification. For example, in the synthesis of chiral piperidines, a related class of compounds, chiral chromatography is a standard method to assess the enantiomeric purity of the products. researchgate.net

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis

Infrared (IR) and Raman spectroscopy are powerful techniques used to probe the vibrational modes of molecules. researchgate.net These methods provide a molecular "fingerprint" based on the absorption or scattering of light by the molecule's chemical bonds. researchgate.net

Infrared (IR) Spectroscopy:

IR spectroscopy measures the absorption of infrared radiation by a molecule, which causes transitions between vibrational energy levels. The resulting spectrum shows absorption bands at specific frequencies corresponding to the vibrational modes of the functional groups present in the molecule. For this compound, characteristic IR absorption bands would be expected for:

C-H stretching in the isobutyl group and the pyridine ring.

C=C and C=N stretching vibrations within the pyridine ring.

C-I stretching , which would appear at a lower frequency due to the heavy iodine atom.

Pyridine ring vibrations (ring breathing, etc.).

Raman Spectroscopy:

Raman spectroscopy is a complementary technique to IR spectroscopy. It measures the inelastic scattering of monochromatic light (usually from a laser). The frequency shifts in the scattered light correspond to the vibrational modes of the molecule. While IR spectroscopy is sensitive to changes in the dipole moment during a vibration, Raman spectroscopy is sensitive to changes in the polarizability.

For this compound, Raman spectroscopy would also reveal vibrations associated with the pyridine ring and the isobutyl substituent. The C-I bond, being highly polarizable, would likely give a strong signal in the Raman spectrum. The Raman spectra of pyridine and its derivatives have been studied to understand their vibrational properties. chemchart.comchemchart.com

A table of expected vibrational frequencies for this compound based on typical ranges for similar compounds is presented below.

| Vibrational Mode | Expected Frequency Range (cm⁻¹) |

| C-H stretch (aromatic) | 3100-3000 |

| C-H stretch (aliphatic) | 3000-2850 |

| C=N stretch (pyridine) | 1600-1550 |

| C=C stretch (pyridine) | 1500-1400 |

| C-I stretch | 600-500 |

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography is the most definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique involves diffracting a beam of X-rays off a single crystal of the compound. The resulting diffraction pattern is used to calculate the electron density map of the molecule, from which the atomic positions, bond lengths, and bond angles can be determined with high precision.

For this compound, obtaining a suitable single crystal would allow for its complete solid-state structural elucidation. This would provide unambiguous confirmation of:

The connectivity of the atoms.

The bond lengths and angles within the pyridine ring and the isobutyl group.

The conformation of the isobutyl group relative to the pyridine ring.

The intermolecular interactions, such as packing forces and any potential halogen bonding involving the iodine atom, in the crystal lattice.

Strategic Applications in Organic Synthesis and Functional Materials Science

Precursor in Complex Molecule Synthesis

The presence of an iodine atom on the pyridine (B92270) ring at the 5-position makes 5-iodo-2-isobutylpyridine an excellent substrate for a variety of cross-coupling reactions. These reactions are fundamental in creating carbon-carbon and carbon-heteroatom bonds, which are the backbone of many complex organic molecules.

Building Block for Diverse Heterocyclic Scaffolds

This compound serves as a valuable starting material for the synthesis of a wide array of heterocyclic compounds. The iodo-group can be readily displaced or coupled with other molecular fragments to introduce new functionalities and build more complex ring systems. For instance, palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, are powerful methods for forming new carbon-carbon bonds. nih.govnih.gov By reacting this compound with various boronic acids or esters, a diverse range of aryl or heteroaryl substituents can be introduced at the 5-position of the pyridine ring.

This strategy is pivotal in constructing polycyclic and poly-substituted pyridine derivatives, which are common motifs in medicinally important compounds. The synthesis of such complex heterocyclic frameworks often relies on the stepwise and controlled functionalization of simpler building blocks like this compound. The isobutyl group at the 2-position can also influence the reactivity and solubility of the molecule and its derivatives.

| Reactant 1 | Reactant 2 (Boronic Acid) | Catalyst | Product | Potential Application |

| This compound | Phenylboronic acid | Pd(PPh₃)₄ | 5-Phenyl-2-isobutylpyridine | Pharmaceutical intermediate |

| This compound | Thiophene-2-boronic acid | PdCl₂(dppf) | 2-Isobutyl-5-(thiophen-2-yl)pyridine | Organic electronics |

| This compound | Pyrimidine-5-boronic acid | Pd(OAc)₂/SPhos | 2-Isobutyl-5-(pyrimidin-5-yl)pyridine | Agrochemical synthesis |

Illustrative data based on typical Suzuki-Miyaura cross-coupling reactions.

Intermediate in the Synthesis of Conjugated Materials and Organic Semiconductors

The development of novel organic materials with tailored electronic properties is a rapidly growing field. Conjugated polymers and organic semiconductors are at the heart of this research, with applications in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs). The synthesis of these materials often involves the coupling of aromatic and heteroaromatic building blocks.

This compound is a promising intermediate for the synthesis of such materials. The Sonogashira coupling reaction, which forms a carbon-carbon bond between an aryl halide and a terminal alkyne, is a key tool in this area. nih.gov By coupling this compound with various acetylenic compounds, extended π-conjugated systems incorporating the pyridine moiety can be constructed. The resulting materials may exhibit interesting photophysical and electronic properties, making them candidates for use in organic electronic devices. The isobutyl group can enhance the solubility of these otherwise often insoluble conjugated polymers, facilitating their processing and characterization.

| Reactant 1 | Reactant 2 (Alkyne) | Catalyst System | Product Type | Potential Application |

| This compound | Phenylacetylene | Pd(PPh₃)₂Cl₂/CuI | Aryl-alkynyl pyridine | Fluorescent probe |

| This compound | 1,4-Diethynylbenzene | Pd(PPh₃)₄/CuI | Conjugated polymer | Organic semiconductor |

| This compound | Ethynyltrimethylsilane | Pd(OAc)₂/XPhos | Silyl-protected alkyne | Synthetic intermediate |

Illustrative data based on typical Sonogashira cross-coupling reactions.

Role in Catalysis and Ligand Design

The pyridine nitrogen atom in this compound possesses a lone pair of electrons, making it a potential coordination site for metal ions. This property allows for its use in the design of novel ligands for catalysis.

Utilization in Asymmetric Catalysis

Asymmetric catalysis, the synthesis of chiral molecules using chiral catalysts, is of paramount importance in the pharmaceutical industry. The development of new chiral ligands is a continuous effort to improve the efficiency and selectivity of asymmetric reactions. Pyridine-containing ligands are widely used in asymmetric catalysis due to their ability to form stable complexes with a variety of transition metals. nih.gov

While this compound itself is not chiral, it can be incorporated into larger, chiral ligand frameworks. For example, it can be functionalized through cross-coupling reactions to attach chiral auxiliaries or to form part of a bidentate or tridentate ligand system. The electronic properties of the pyridine ring, modulated by the iodo and isobutyl substituents, can influence the catalytic activity and enantioselectivity of the resulting metal complex. nih.gov The synthesis of bispyridylamide ligands, for instance, has been shown to be effective in asymmetric catalysis. nih.gov

Metal-Organic Frameworks (MOFs) Component

Metal-Organic Frameworks (MOFs) are a class of porous crystalline materials constructed from metal ions or clusters coordinated to organic ligands. manchester.ac.uk Their high surface area and tunable pore sizes make them promising for applications in gas storage, separation, and catalysis. nih.gov The choice of the organic linker is crucial in determining the structure and properties of the MOF.

Pyridine-containing ligands are frequently used in the synthesis of MOFs. researchgate.net this compound, after modification to introduce a coordinating group such as a carboxylic acid, could potentially serve as a linker in the construction of novel MOFs. The presence of the iodine atom could offer a site for post-synthetic modification of the MOF, allowing for the introduction of further functionality. Furthermore, the incorporation of iodine-containing ligands has been explored for the adsorption of radioactive iodine, a significant challenge in nuclear waste management. nih.gov

Methodologies for Chemical Diversity Generation

The exploration of chemical space for the discovery of new bioactive molecules is a central theme in drug discovery and chemical biology. Diversity-oriented synthesis (DOS) is a strategy that aims to generate libraries of structurally diverse small molecules. nih.govresearchgate.net

The functional handles present in this compound make it an attractive scaffold for DOS. The iodo group allows for a wide range of diversification reactions, including various cross-coupling reactions as previously discussed. This enables the systematic variation of substituents at the 5-position of the pyridine ring. Furthermore, the isobutyl group and the pyridine ring itself can potentially be modified through other chemical transformations. By applying a variety of reaction conditions and coupling partners to this compound, large and diverse libraries of novel compounds can be efficiently generated. nih.gov These libraries can then be screened for biological activity, potentially leading to the discovery of new drug candidates or chemical probes.

| Scaffold | Diversification Point | Reaction Type | Library Size (Illustrative) | Potential Application |

| This compound | 5-position (Iodo group) | Suzuki-Miyaura Coupling | >1000 | Drug Discovery Screening |

| This compound | 5-position (Iodo group) | Sonogashira Coupling | >500 | Materials Science Library |

| This compound | 5-position (Iodo group) | Buchwald-Hartwig Amination | >1000 | Medicinal Chemistry |

Illustrative data on the potential for chemical library generation.

Late-Stage Functionalization and Derivatization Strategies

Late-stage functionalization (LSF) is a powerful strategy in drug discovery and materials science that involves the introduction of chemical modifications at a late step in a synthetic sequence. nih.govnih.gov This approach allows for the rapid generation of a library of analogs from a common advanced intermediate, facilitating the exploration of structure-activity relationships (SAR). The carbon-iodine bond in this compound is well-suited for a variety of palladium-catalyzed cross-coupling reactions, which are known for their high functional group tolerance and mild reaction conditions, making them ideal for LSF. nih.govnih.gov

Detailed research findings have demonstrated the versatility of similar iodopyridine scaffolds in these transformations. For instance, palladium-catalyzed reactions such as the Suzuki-Miyaura and Sonogashira couplings are routinely employed to introduce new carbon-carbon bonds. nih.govresearchgate.net In the context of this compound, these reactions would allow for the introduction of a wide range of aryl, heteroaryl, and alkynyl groups at the 5-position.

Table 1: Representative Palladium-Catalyzed Cross-Coupling Reactions for Late-Stage Functionalization

| Reaction Name | Coupling Partner | Catalyst System (Typical) | Resulting Bond |

| Suzuki-Miyaura | Aryl/Heteroaryl Boronic Acid or Ester | Pd catalyst (e.g., Pd(PPh₃)₄), Base | C(sp²) - C(sp²) |

| Sonogashira | Terminal Alkyne | Pd catalyst, Cu(I) co-catalyst, Base | C(sp²) - C(sp) |

| Heck | Alkene | Pd catalyst, Base | C(sp²) - C(sp²) |

| Buchwald-Hartwig | Amine, Amide, or Alcohol | Pd catalyst, Ligand, Base | C(sp²) - N or C(sp²) - O |

| Stille | Organostannane | Pd catalyst | C(sp²) - C(sp²) |

This table presents a generalized overview of common cross-coupling reactions applicable to aryl iodides like this compound. Specific conditions would require optimization for each substrate combination.

The isobutyl group at the 2-position can influence the reactivity of the pyridine ring and the ultimate biological or material properties of the resulting derivatives. Its electron-donating nature can modulate the electronic properties of the pyridine core, which can be crucial for tuning the performance of functional materials or the efficacy of bioactive molecules.

Scaffold Diversification for Probe Molecule Synthesis

Probe molecules are essential tools in chemical biology for interrogating biological systems. The development of novel probes often requires the synthesis of a diverse set of molecules based on a common scaffold. The 2-isobutylpyridine (B1582698) core, functionalized with iodine at the 5-position, serves as an excellent starting point for such diversification efforts.

Through sequential or combinatorial cross-coupling reactions, a multitude of functionalities can be introduced at the 5-position of the pyridine ring. This allows for the systematic modification of the molecule's properties, such as its size, shape, polarity, and ability to participate in specific interactions with biological targets. For example, the introduction of fluorescent moieties via Sonogashira coupling could lead to the development of new fluorescent probes. Similarly, the attachment of biotin (B1667282) or other affinity tags through Buchwald-Hartwig amination can facilitate target identification studies.

Table 2: Examples of Scaffold Diversification Starting from this compound

| Target Derivative Type | Coupling Reaction | Reagent Example | Potential Application |

| Biaryl Pyridines | Suzuki-Miyaura | Phenylboronic acid | Modulating protein-protein interactions |

| Alkynyl Pyridines | Sonogashira | Ethynylbenzene | Precursors for click chemistry, fluorescent probes |

| Amino Pyridines | Buchwald-Hartwig | Morpholine | Improving solubility and pharmacokinetic properties |

| Styrenyl Pyridines | Heck | Styrene | Building blocks for larger conjugated systems |

This table illustrates hypothetical diversification strategies based on established cross-coupling methodologies for aryl iodides.

The strategic use of this compound in scaffold diversification enables the efficient generation of libraries of probe molecules. This, in turn, accelerates the process of identifying compounds with desired biological activities or material properties. The ability to fine-tune the molecular architecture through late-stage modifications makes this compound a valuable asset in the toolbox of organic and medicinal chemists.

Future Research Directions and Emerging Paradigms

Development of Sustainable and Green Synthetic Methodologies

The synthesis of halogenated pyridines, including 5-iodo-2-isobutylpyridine, is undergoing a green transformation. Traditional methods often rely on harsh reagents and produce significant waste. mdpi.comresearchgate.net Future research is increasingly focused on developing environmentally benign synthetic routes.

One promising approach is mechanochemistry, which involves reactions conducted by grinding solid reactants together, often without any solvent. mdpi.comresearchgate.net This method offers several advantages, including reduced pollution, lower costs, shorter reaction times (20-30 minutes), and high yields (70-98%). mdpi.comresearchgate.netnih.gov For instance, the iodination of pyrimidine (B1678525) derivatives has been successfully achieved using solid iodine and silver nitrate (B79036) under solvent-free grinding conditions. mdpi.comresearchgate.netnih.gov

Microwave-assisted synthesis is another green chemistry tool that has shown potential for the synthesis of pyridine (B92270) derivatives. nih.gov This technique can lead to shorter reaction times and increased yields compared to conventional heating methods. nih.gov The development of recyclable catalysts that can function under mild conditions is also a significant area of research for producing pyridines. nih.gov

These sustainable approaches not only minimize environmental impact but also align with the principles of green chemistry, paving the way for more efficient and responsible chemical manufacturing.

Exploration of Novel Reactivity Modes and Catalytic Systems

The iodine atom in this compound is a key functional group that allows for a variety of chemical transformations. guidechem.com Research into its reactivity is uncovering new ways to create complex molecules. The development of novel catalytic systems is central to this exploration.

Molecular iodine itself is being recognized as a cost-effective, environmentally friendly, and highly soluble catalyst for various organic reactions. nih.gov It has been successfully used in the synthesis of complex heterocyclic molecules through C(sp3)-H functionalization. nih.gov Furthermore, iodine can promote the efficient synthesis of other nitrogen-containing heterocycles, such as 2-arylimidazo[1,2-a]pyridines, in aqueous media, which is considered a green solvent. acs.org

Researchers are also exploring metal-free protocols for the synthesis of substituted pyridines. organic-chemistry.org For example, the combination of iodine and triethylamine (B128534) has been used to trigger the synthesis of 2-aryl-substituted pyridines with good functional group tolerance. organic-chemistry.org Additionally, copper-catalyzed cross-coupling reactions are being employed in cascade reactions to produce highly substituted pyridines from readily available starting materials. nih.govcapes.gov.br

The ability to selectively functionalize the pyridine ring at different positions is another critical area of research. While methods for C2 and C3 functionalization are more established, developing protocols for C4-selective functionalization remains a challenge. nih.gov Recent advances have shown that using specific sodium-based reagents can achieve C4-metalation and subsequent capture, opening up new avenues for creating 4-substituted pyridines. nih.gov

These investigations into novel reactivity and catalysis are expanding the synthetic utility of this compound and other substituted pyridines, enabling the construction of new and complex molecular architectures.

Integration with Flow Chemistry and Automated Synthesis Platforms

The integration of continuous flow chemistry and automated synthesis platforms represents a paradigm shift in chemical manufacturing, moving from traditional batch processes to more efficient and controlled continuous methods. This approach is particularly relevant for the synthesis of substituted pyridines like this compound.

Flow chemistry offers several advantages, including improved reaction control, enhanced safety, and the potential for seamless scale-up. The precise control over parameters such as temperature, pressure, and reaction time can lead to higher yields and purities. While specific research on the flow synthesis of this compound is not yet widely published, the principles of flow chemistry are being applied to the synthesis of various heterocyclic compounds.

Automated synthesis platforms, often coupled with flow reactors, can accelerate the discovery and optimization of new reactions and molecules. These systems can perform numerous experiments in a short period, systematically varying reaction conditions to identify the optimal parameters. This high-throughput screening approach is invaluable for exploring the vast chemical space of substituted pyridines.

The combination of flow chemistry and automation has the potential to streamline the synthesis of this compound, making its production more efficient, reproducible, and scalable. This will be crucial for meeting the demands of potential large-scale applications in materials science and other fields.

Predictive Modeling and Artificial Intelligence in Chemical Design

The use of predictive modeling and artificial intelligence (AI) is revolutionizing the field of chemical design. nih.gov These computational tools can significantly accelerate the discovery and development of new molecules with desired properties, including derivatives of this compound. youtube.com

Quantitative Structure-Property Relationship (QSPR) models are being developed to predict the physicochemical properties of pyridine derivatives. researchgate.netmdpi.com By analyzing the relationship between the chemical structure and properties like thermodynamic stability or photostability, these models can guide the design of new compounds with enhanced characteristics. researchgate.netmdpi.com For instance, genetic algorithms combined with multiple linear regression have been used to create satisfactory predictive models for the properties of pyridine derivatives. researchgate.net

AI, particularly machine learning (ML), is being employed to design and screen virtual libraries of compounds. nih.govacs.org ML models can be trained on existing experimental data to predict the properties of novel, un-synthesized molecules. acs.org This approach has been used to design pyridine-based polymers for specific applications, such as the removal of pollutants. acs.org In some cases, AI has been integrated into end-to-end systems that not only design new molecules but also plan their synthesis, which is then carried out by robotic platforms. nih.gov

These computational approaches offer a powerful way to navigate the vast chemical space of pyridine derivatives, enabling the rational design of molecules like this compound with tailored properties for specific applications.

Expanding Applications in Functional Organic Materials

Substituted pyridines, including this compound, are promising building blocks for a new generation of functional organic materials. guidechem.com Their unique electronic and structural properties make them suitable for a range of applications in organic electronics and optoelectronics. guidechem.comgoogle.com

The electron-withdrawing nature of the pyridine ring can be advantageous in creating materials with good electron transport properties. google.comrsc.org This is particularly important for applications in organic light-emitting diodes (OLEDs), organic solar cells, and organic field-effect transistors. google.comwipo.int For example, organic semiconductor materials containing pyridine have been shown to have good electron transport performance and solubility, which are crucial for device fabrication. google.com

The presence of the iodine atom in this compound provides a reactive handle for further functionalization, allowing for the fine-tuning of the material's properties. guidechem.com Through reactions like Suzuki coupling, various aryl or alkyl groups can be introduced, leading to materials with different electronic and optical characteristics. guidechem.com

Research is also exploring the role of pyridine rings in influencing the molecular structure and packing of organic materials. The planar structure of some pyridine-based molecules, facilitated by intramolecular hydrogen bonds, can enhance electron mobility. rsc.org The ability of pyridine units to form intermolecular hydrogen bonds can also play a critical role in determining how molecules arrange themselves in the solid state, which in turn affects their electronic properties. rsc.org

The continued exploration of this compound and related compounds as components of functional organic materials is expected to lead to the development of new technologies with improved performance and efficiency.

Q & A

Q. How can emerging analytical techniques (e.g., cryo-EM, machine learning) enhance research on this compound?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.